Benzene, [(1-chloro-2,2-difluoroethenyl)thio]-
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Overview
Description
Benzene, [(1-chloro-2,2-difluoroethenyl)thio]- is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a [(1-chloro-2,2-difluoroethenyl)thio] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(1-chloro-2,2-difluoroethenyl)thio]- typically involves the reaction of benzene with [(1-chloro-2,2-difluoroethenyl)thio] chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the electrophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of Benzene, [(1-chloro-2,2-difluoroethenyl)thio]- may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzene, [(1-chloro-2,2-difluoroethenyl)thio]- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the [(1-chloro-2,2-difluoroethenyl)thio] group can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form thiols or other reduced forms.
Addition Reactions: The double bond in the [(1-chloro-2,2-difluoroethenyl)thio] group can participate in addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, bases, and oxidizing or reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Scientific Research Applications
Benzene, [(1-chloro-2,2-difluoroethenyl)thio]- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of Benzene, [(1-chloro-2,2-difluoroethenyl)thio]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Benzene, [(1-chloro-2,2-difluoroethenyl)thio]- include other benzene derivatives with different substituents, such as:
- Benzene, [(1-chloro-2,2-difluoroethenyl)oxy]-
- Benzene, [(1-chloro-2,2-difluoroethenyl)amino]-
- Benzene, [(1-chloro-2,2-difluoroethenyl)methyl]-
Uniqueness
The uniqueness of Benzene, [(1-chloro-2,2-difluoroethenyl)thio]- lies in its specific substituent group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where these properties are desired.
Properties
CAS No. |
102688-06-2 |
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Molecular Formula |
C8H5ClF2S |
Molecular Weight |
206.64 g/mol |
IUPAC Name |
(1-chloro-2,2-difluoroethenyl)sulfanylbenzene |
InChI |
InChI=1S/C8H5ClF2S/c9-7(8(10)11)12-6-4-2-1-3-5-6/h1-5H |
InChI Key |
UGACTEHDKZLECK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC(=C(F)F)Cl |
Origin of Product |
United States |
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